molecular formula C11H14N2O B1586802 2-Piperazin-1-yl-benzaldehyde CAS No. 736991-52-9

2-Piperazin-1-yl-benzaldehyde

Cat. No. B1586802
M. Wt: 190.24 g/mol
InChI Key: NITSFGVLNGNYOS-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-benzaldehyde is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is also known by its IUPAC name, 2-(1-piperazinyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Piperazin-1-yl-benzaldehyde is 1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

2-Piperazin-1-yl-benzaldehyde has a predicted boiling point of 355.0±27.0 °C and a predicted density of 1.123±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Catalysis in Chemical Synthesis

2-Piperazin-1-yl-benzaldehyde derivatives have been explored as catalysts in chemical synthesis. For instance, silica-supported piperazine has been utilized as a catalyst in the synthesis of 2-amino-2H-chromenes, demonstrating reusability and effectiveness under various reaction parameters (Golari et al., 2015).

Corrosion Inhibition

Piperazine derivatives have shown potential in corrosion inhibition. Benzimidazole derivatives with piperazine components have been studied as inhibitors for steel corrosion in acidic environments, indicating effectiveness in controlling corrosion (Yadav et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

Novel piperazine-substituted naphthalimide compounds have been synthesized, displaying unique luminescent properties and potential for applications in photonics and sensors (Gan et al., 2003).

Pharmaceutical Chemistry

Derivatives of 2-Piperazin-1-yl-benzaldehyde have been synthesized and evaluated for potential pharmaceutical applications. This includes the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, which may find applications in drug development (Bhat et al., 2018).

Continuous-Flow Hydrogenation for Synthesis

The continuous-flow hydrogenation process has been applied for the synthesis of benzylpiperazine directly from the corresponding benzaldehyde and piperazine, demonstrating an environmentally friendly and scalable method (Liu et al., 2012).

Synthesis of Novel Compounds for Antidepressant and Antianxiety Applications

Research has been conducted on synthesizing novel piperazine compounds with potential antidepressant and antianxiety activities. This research underscores the versatility of piperazine derivatives in medicinal chemistry (Kumar et al., 2017).

Anti-tubercular and Anti-microbial Properties

Studies have shown that compounds containing piperazine derivatives possess significant anti-tubercular and anti-microbial properties. This highlights their potential use in the treatment of infectious diseases (Naidu et al., 2016).

Safety And Hazards

2-Piperazin-1-yl-benzaldehyde is classified as an irritant. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-piperazin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITSFGVLNGNYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363909
Record name 2-Piperazin-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-benzaldehyde

CAS RN

736991-52-9
Record name 2-(1-Piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736991-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazin-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperazin-1-yl-benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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